Thiophene Ring Orientation (3-yl vs. 2-yl) and Its Impact on FABP4 Inhibitory Potency
In the non-annulated thiophenylamide patent series, compounds with a 3-thiophenyl substitution (such as the target compound) show distinct FABP4 binding compared to their 2-thiophenyl counterparts. Although exact Ki/IC50 values for CAS 2034516-77-1 are not publicly disclosed, the patent's SAR tables demonstrate that thiophen-3-yl analogs broadly retain nanomolar FABP4 inhibitory activity, whereas simple 2-thiophenyl or phenyl replacements can lead to >10-fold loss in potency [1]. This indicates that the 3-yl orientation is a privileged substructure for maintaining target engagement.
| Evidence Dimension | FABP4 inhibitory activity (class trend) |
|---|---|
| Target Compound Data | Expected nanomolar range (based on closest patent examples) |
| Comparator Or Baseline | 2-thiophenyl analogs: often >10-fold reduced potency vs. 3-thiophenyl isomers |
| Quantified Difference | Approximately 10-fold advantage for 3-yl over 2-yl orientation in the patent SAR |
| Conditions | FABP4 binding assay (patent US9353102B2) |
Why This Matters
Procuring the 3-thiophenyl isomer rather than the more synthetically accessible 2-thiophenyl version is critical for preserving the intended pharmacological activity in FABP4-targeting studies.
- [1] Buettelmann, B. et al. US Patent US9353102B2, 2016. SAR of non-annulated thiophenylamides. View Source
